molecular formula C10H12BrNO2 B14883912 Ethyl 2-(2-amino-4-bromophenyl)acetate

Ethyl 2-(2-amino-4-bromophenyl)acetate

Cat. No.: B14883912
M. Wt: 258.11 g/mol
InChI Key: USANWHJWZSBAIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-bromophenyl)acetate typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, is brominated to introduce the bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4-bromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium thiolate (KSH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine or imine derivatives.

    Hydrolysis: Formation of 2-(2-amino-4-bromophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-amino-4-bromophenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of various bioactive molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The amino and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Ethyl 2-(2-amino-4-bromophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Lacks the amino group, making it less versatile in certain synthetic applications.

    Ethyl 2-(2-amino-4-chlorophenyl)acetate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 2-(2-amino-4-fluorophenyl)acetate: Contains a fluorine atom, which can enhance its metabolic stability and lipophilicity.

The presence of both amino and bromine substituents in this compound makes it unique and valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-(2-amino-4-bromophenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,12H2,1H3

InChI Key

USANWHJWZSBAIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)N

Origin of Product

United States

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